molecular formula C8H14N2O B12314836 rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis

rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis

Cat. No.: B12314836
M. Wt: 154.21 g/mol
InChI Key: WUOJZWVDFYJWDP-UHFFFAOYSA-N
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Description

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the indole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reduction of a precursor compound followed by cyclization to form the desired indole structure. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one, cis can be compared with other similar compounds in the indole family. Some similar compounds include:

These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one

InChI

InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)

InChI Key

WUOJZWVDFYJWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(=O)NC2C1)N

Origin of Product

United States

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